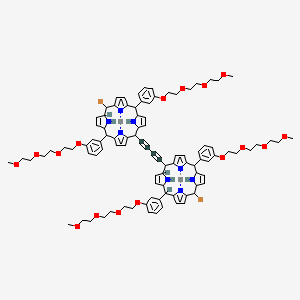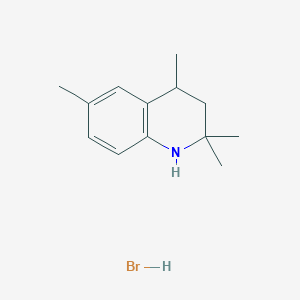
2,2,4,6-四甲基-1,2,3,4-四氢喹啉氢溴酸盐
描述
“2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide” is a chemical compound with the molecular formula C13H19N . It is related to the compound "1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline" .
Molecular Structure Analysis
The molecular structure of “2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide” can be represented by the SMILES stringCC1(C)NC(C(C(C)C1)=C2)=CC=C2C . Physical and Chemical Properties Analysis
The compound is a solid . Its refractive index is between 1.5450-1.5500 at 20°C . The compound appears clear and colorless to yellow to orange to brown .科学研究应用
抗癌应用
与查询化合物密切相关的四氢异喹啉衍生物已显示出有希望的抗癌特性。它们已被探索用于治疗软组织肉瘤的疗效,其中衍生物曲贝替定被批准用于此目的。曲贝替定的作用机制涉及与 DNA 的小沟结合,干扰转录因子、DNA 修复途径和肿瘤微环境 (D’Incalci & Galmarini, 2010)。此外,四氢喹啉支架已被强调为肺癌治疗的有效 mTOR 抑制剂,强调了它们作为新型治疗剂的潜力 (Chaube 等,2022)。
神经保护和抗成瘾特性
与查询化学品具有结构相似性的化合物 1-甲基-1,2,3,4-四氢异喹啉已证明具有神经保护、抗成瘾和抗抑郁样活性。它通过单胺氧化酶抑制、清除自由基和调节单胺能系统等机制显示出治疗各种中枢神经系统疾病的潜力 (Antkiewicz-Michaluk 等,2018)。
抗氧化活性
对四氢异喹啉衍生物的研究也扩展到它们的抗氧化特性,由于它们具有清除自由基和防止氧化应激的能力,因此在药物化学中得到应用。用于确定抗氧化活性的分析方法,例如 ORAC 和 FRAP 测试,对于评估这些化合物的功效至关重要 (Munteanu & Apetrei, 2021)。
抗疟疾和自身免疫性疾病
四氢异喹啉的结构支架已针对其在抗疟疾药物和自身免疫性疾病治疗中的应用进行了探索。这些化合物(如四氢苯并苯胺)的免疫调节作用为免疫系统失调为特征的疾病的治疗应用提供了有希望的方向 (Lai, 2002)。
未来方向
作用机制
Target of Action
Some derivatives of tetrahydroquinoline have been found to exhibit significant anti-inflammatory activity , suggesting potential targets could be inflammatory pathways or mediators.
Mode of Action
Based on the anti-inflammatory activity observed in related compounds , it can be hypothesized that this compound may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Result of Action
Given the anti-inflammatory activity of related compounds , it is possible that this compound may exert similar effects, potentially leading to reduced inflammation.
生化分析
Biochemical Properties
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for understanding the compound’s antioxidant properties and its potential role in mitigating oxidative damage in cells .
Cellular Effects
The effects of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain pro-oxidant enzymes, thereby reducing the production of reactive oxygen species. This inhibition is achieved through direct binding interactions with the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation. Long-term exposure to the compound has been associated with sustained antioxidant effects in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant properties without significant adverse effects. At higher doses, it may induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .
Metabolic Pathways
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance. These interactions influence metabolic flux and the levels of key metabolites involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and proteins .
属性
IUPAC Name |
2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.BrH/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12;/h5-7,10,14H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXVDUJWUYVCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)C)(C)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051368-95-6 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,6-tetramethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



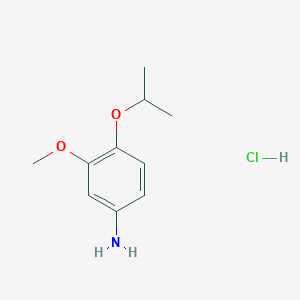
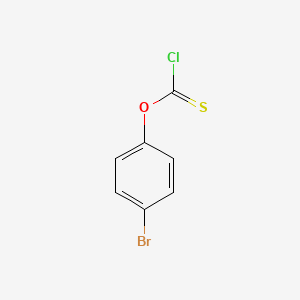
![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B3208540.png)
![1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B3208542.png)
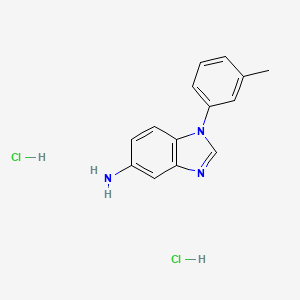
![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B3208568.png)
![[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride](/img/structure/B3208573.png)
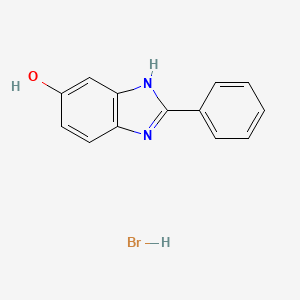
![10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B3208587.png)
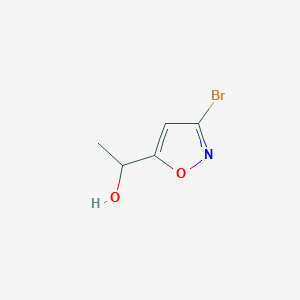
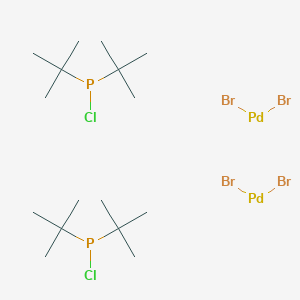
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/structure/B3208604.png)
